Physicochemical Differentiation: TPSA, LogP, and H-Bond Profile vs. 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine
Methyl octahydropyrido[2,1-c]morpholine-3-carboxylate exhibits a TPSA of 38.77 Ų versus 12.5 Ų for 3-phenyloctahydropyrido[2,1-c][1,4]oxazine (free base of the hydrochloride salt, PubChem CID 3044778), representing a 3.1-fold higher polar surface area [1]. The target compound has 4 hydrogen-bond acceptors (ester carbonyl, ether oxygen, amine nitrogen, ester alkoxy oxygen) versus 2 for the 3-phenyl analog (amine nitrogen, ether oxygen), and 0 H-bond donors versus 1 for the 3-phenyl analog [1]. The calculated LogP of 0.41 for the methyl ester indicates substantially lower lipophilicity compared to the 3-phenyl analog (estimated LogP ~2.5–3.0 based on the phenyl substituent), with a molecular weight advantage of approximately 54 g/mol versus the 3-phenyl free base [1]. These differences are critical for CNS drug design: the higher TPSA and lower LogP of the methyl ester predict reduced passive blood-brain barrier penetration relative to the 3-phenyl analog, making the ester a more suitable peripheral or prodrug intermediate rather than a directly CNS-penetrant final candidate [2].
| Evidence Dimension | Physicochemical property comparison (TPSA, HBA, HBD, LogP, MW) |
|---|---|
| Target Compound Data | TPSA 38.77 Ų; HBA 4; HBD 0; LogP 0.41; MW 199.25 g/mol |
| Comparator Or Baseline | 3-Phenyloctahydropyrido[2,1-c][1,4]oxazine (PubChem CID 3044778, free base): TPSA 12.5 Ų; HBA 2; HBD 1; estimated LogP ~2.5–3.0; MW ~217.3 g/mol |
| Quantified Difference | ΔTPSA = +26.27 Ų (3.1× higher); ΔHBA = +2; ΔHBD = –1; ΔLogP ≈ –2.1 to –2.6 (estimated); ΔMW ≈ –18 g/mol |
| Conditions | Computed properties: TPSA and HBA/HBD from PubChem Cactvs 3.4.8.24; LogP from LeYan vendor datasheet (ALOGPS or similar algorithm); 3-phenyl LogP estimated from phenyl substitution effect on morpholine scaffold |
Why This Matters
For procurement decisions in CNS drug discovery programs, the methyl ester's higher polarity and lower lipophilicity make it a distinctly different physicochemical starting point than the 3-aryl series, suitable for designing peripherally restricted agents or hydrolyzable prodrugs rather than direct CNS-penetrant candidates.
- [1] PubChem. Pyrido(2,1-c)(1,4)oxazine, octahydro-3-phenyl-, hydrochloride. CID 3044778. Computed Properties: TPSA 12.5 Ų; HBA 2; HBD 1; Rotatable Bond Count 1; MW 253.77 g/mol (HCl salt); Free base MW ~217.3 g/mol. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005 Oct;2(4):541-53. doi: 10.1602/neurorx.2.4.541. PMID: 16489364. (Reference for TPSA < 60–70 Ų and moderate LogP as CNS drug-likeness criteria; used for interpretive context only.) View Source
